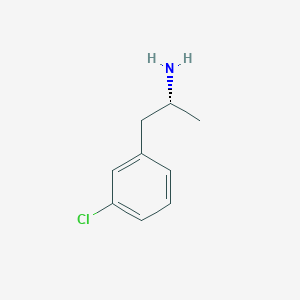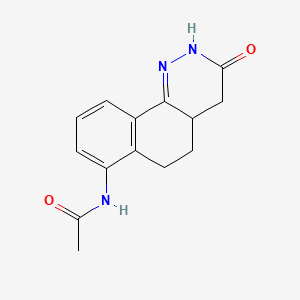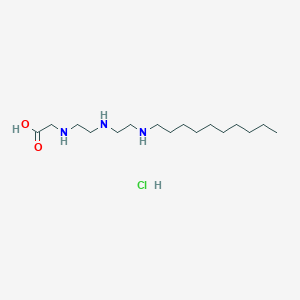
(2R)-1-(3-chlorophenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(3-chlorophenyl)propan-2-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-chlorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-chlorobenzaldehyde with a suitable amine source, such as ®-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are also explored for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(3-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives on the aromatic ring.
Applications De Recherche Scientifique
(2R)-1-(3-chlorophenyl)propan-2-amine finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-1-(3-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(3-chlorophenyl)propan-2-amine: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(3-chlorophenyl)propan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
1-(3-chlorophenyl)ethan-2-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
(2R)-1-(3-chlorophenyl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
26632-69-9 |
|---|---|
Formule moléculaire |
C9H12ClN |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
(2R)-1-(3-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3/t7-/m1/s1 |
Clé InChI |
ORWQJKNRYUIFJU-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC=C1)Cl)N |
SMILES canonique |
CC(CC1=CC(=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)



